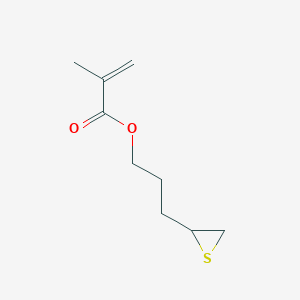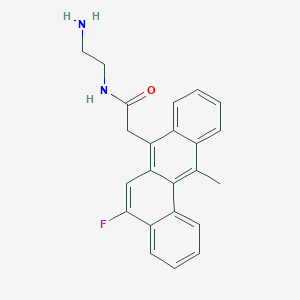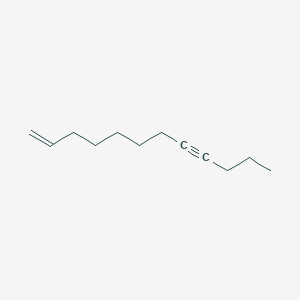![molecular formula C30H25N3O4 B15164313 (E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene CAS No. 194882-06-9](/img/structure/B15164313.png)
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene is a complex organic compound characterized by its unique structural features. This compound belongs to the class of diazenes, which are known for their diverse applications in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Ethenylphenyl Groups: This step involves the reaction of phenyl derivatives with ethenyl groups under specific conditions to form the ethenylphenyl moieties.
Attachment of Methoxy Groups: The ethenylphenyl groups are then reacted with methoxy reagents to introduce the methoxy functionalities.
Formation of the Diazene Core: The final step involves the coupling of the substituted phenyl groups with a nitrophenyl diazene precursor under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and continuous flow processes to ensure scalability and efficiency.
化学反応の分析
Types of Reactions
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The compound can undergo substitution reactions, particularly at the ethenyl and methoxy positions, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
科学的研究の応用
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of (E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets and pathways. The nitrophenyl group plays a crucial role in its reactivity, allowing it to interact with various biological and chemical systems. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-aminophenyl)diazene: This compound is similar but features an amino group instead of a nitro group.
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-methylphenyl)diazene: This compound has a methyl group in place of the nitro group.
Uniqueness
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
特性
CAS番号 |
194882-06-9 |
|---|---|
分子式 |
C30H25N3O4 |
分子量 |
491.5 g/mol |
IUPAC名 |
[2,4-bis[(2-ethenylphenyl)methoxy]phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C30H25N3O4/c1-3-22-9-5-7-11-24(22)20-36-28-17-18-29(32-31-26-13-15-27(16-14-26)33(34)35)30(19-28)37-21-25-12-8-6-10-23(25)4-2/h3-19H,1-2,20-21H2 |
InChIキー |
HGLOOQBFDXVIOO-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1COC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


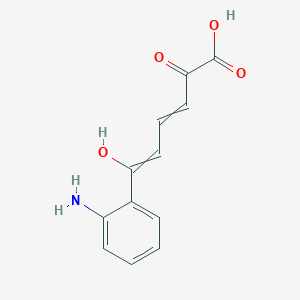

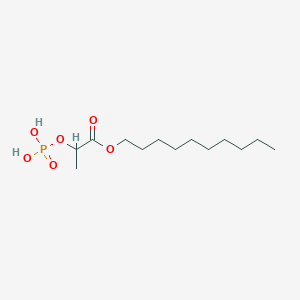
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)
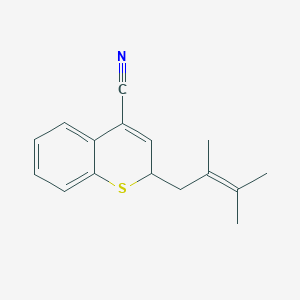
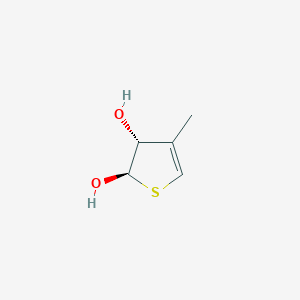
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
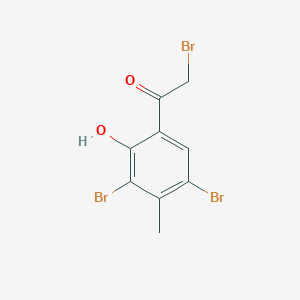
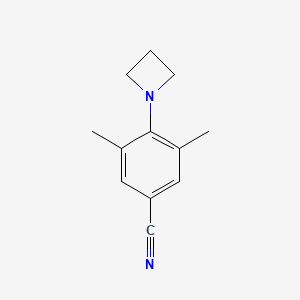
![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)

